![molecular formula C8H9F2NO B2395333 2-Amino-2-(2,5-difluorophenyl)ethanol CAS No. 1094697-85-4](/img/structure/B2395333.png)
2-Amino-2-(2,5-difluorophenyl)ethanol
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Overview
Description
2-Amino-2-(2,5-difluorophenyl)ethanol is a chemical compound with the molecular formula C8H9F2NO. It is a solid substance at room temperature . The IUPAC name for this compound is ®-2-amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
. This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 209.62 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I retrieved.
Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
A study by Guo et al. (2017) developed an enzymatic process using ketoreductase for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for Ticagrelor, which is used in treating acute coronary syndromes. This green, environmentally sound process achieved near 100% conversion with high enantiomeric excess, demonstrating the potential for efficient industrial applications of similar fluorinated compounds in drug synthesis (Guo et al., 2017).
Biocatalytic Solutions for Drug Intermediates
Zhao et al. (2017) explored single mutations of ketoreductase to enhance the production of chiral intermediates, specifically for the drug ticagrelor. The study illustrates the capabilities of biocatalysis in achieving high stereoselectivity and activity, which could be relevant for the synthesis of structurally similar compounds to 2-Amino-2-(2,5-difluorophenyl)ethanol (Zhao et al., 2017).
Energetic Material Synthesis
Research by Klapötke et al. (2015) on the synthesis of energetic materials like 4-Diazo-2,6-dinitrophenol demonstrates the intricate chemistry involved in handling and transforming fluorinated compounds. This study might provide a foundation for understanding the chemical behavior and potential applications of this compound in creating energetic materials (Klapötke et al., 2015).
Green Chemistry for Pharmaceutical Synthesis
The work by Yu et al. (2018) on using Burkholderia cenocepacia derived enzymes for the anti-Prelog’s bioreduction of ketones into chiral alcohols underlines the environmental benefits and efficiency of utilizing biocatalysts. This approach could be applicable in synthesizing and manipulating compounds like this compound for pharmaceutical purposes (Yu et al., 2018).
Mechanism of Action
Safety and Hazards
The safety data sheet for 2-Amino-2-(2,5-difluorophenyl)ethanol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-amino-2-(2,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFNBXBWLCZHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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